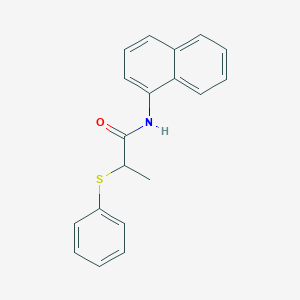
N-1-naphthyl-2-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-naphthyl-2-(phenylthio)propanamide, commonly known as NPP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a chemical compound that belongs to the class of amides and is synthesized through a complex process.
作用机制
The mechanism of action of NPP is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins in the body. NPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. NPP has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
NPP has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that NPP inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. NPP has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, NPP has been found to have neuroprotective effects in animal models of cerebral ischemia.
实验室实验的优点和局限性
One of the advantages of using NPP in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which allows researchers to study their functions in greater detail. Additionally, NPP has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using NPP in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
未来方向
There are several potential future directions for research on NPP. One direction is the development of new drugs based on the structure of NPP. Another direction is the study of the mechanism of action of NPP, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of NPP in humans, as most of the studies to date have been conducted in vitro or in animal models.
合成方法
The synthesis of NPP involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 1-naphthylamine with thionyl chloride to produce 1-naphthyl isothiocyanate. This compound is then reacted with phenylacetic acid to form N-1-naphthyl-2-phenylthioacetamide. Finally, N-1-naphthyl-2-phenylthioacetamide is treated with hydrobromic acid to produce NPP.
科学研究应用
NPP has been used in various scientific research applications due to its unique properties. One of the primary applications of NPP is in the field of medicinal chemistry. NPP has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. Additionally, NPP has been used in the synthesis of other compounds, such as benzothiazoles and benzimidazoles, which have potential applications in the pharmaceutical industry.
属性
IUPAC Name |
N-naphthalen-1-yl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14(22-16-10-3-2-4-11-16)19(21)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCEOGZWXXUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-hydroxypropyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4953315.png)
![methyl 4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4953323.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4953324.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-methoxy-2-oxoethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4953328.png)
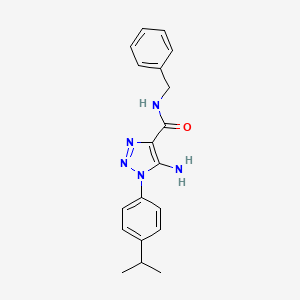
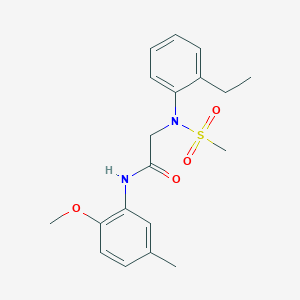
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4953373.png)
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)
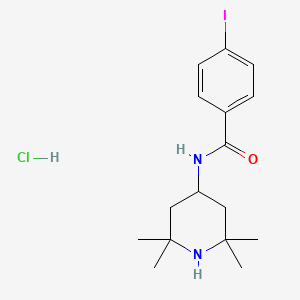
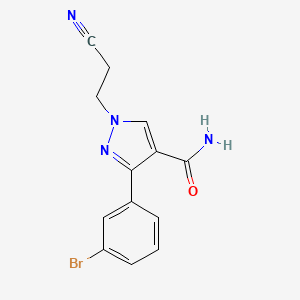

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
![ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)
![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
